molecular formula C22H14N4O5 B3898913 3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone

3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B3898913
M. Wt: 414.4 g/mol
InChI Key: DFGXIOIHJOIURX-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone involves the activation of the mitochondrial pathway in cancer cells. The compound induces the release of cytochrome c from the mitochondria, which activates caspase-9 and caspase-3. The activation of these caspases leads to apoptosis in cancer cells. Moreover, this compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, it has been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments include its relatively simple synthesis method, its potential applications in medicinal chemistry, and its significant anticancer activity. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone. Firstly, further studies are needed to determine the safety and efficacy of this compound in vivo. Secondly, the compound's potential applications in material science and organic synthesis should be explored. Finally, the development of novel derivatives of this compound with improved anticancer activity and reduced toxicity should be pursued.
Conclusion
This compound is a chemical compound with significant potential applications in medicinal chemistry. The compound exhibits significant anticancer activity and has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, it has been found to inhibit the migration and invasion of cancer cells, which makes it a promising candidate for cancer therapy. However, further studies are needed to determine the safety and efficacy of this compound in vivo.

Scientific Research Applications

3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

3-(3-nitrophenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O5/c27-22-18-9-2-3-10-19(18)23-21(13-12-15-6-1-4-11-20(15)26(30)31)24(22)16-7-5-8-17(14-16)25(28)29/h1-14H/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGXIOIHJOIURX-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone
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3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone
Reactant of Route 3
3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone
Reactant of Route 4
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3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone

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